2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide is a complex organic compound that features a benzo[d]thiazole moiety and a thiazole ring
Scientific Research Applications
2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Mechanism of Action
Target of Action
The compound, also known as 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide, primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, by binding to its active site . This interaction inhibits the enzyme’s activity, leading to a disruption in the synthesis of arabinogalactan . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, it disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall
Pharmacokinetics
The compound’s predicted density is1.260±0.06 g/cm3 , which may influence its absorption and distribution within the body
Result of Action
The primary result of the compound’s action is the inhibition of the DprE1 enzyme, leading to a disruption in the synthesis of arabinogalactan . This can potentially compromise the integrity of the mycobacterial cell wall, leading to cell death . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is used to link aromatic imidazole units into the benzo[d]thiazole framework . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: This compound shares the benzo[d]thiazole core but differs in its functional groups.
4-(benzo[d]thiazol-2-yl)aniline: Another similar compound with a benzo[d]thiazole core and an aniline group.
1-(2-amino-4-methyl-thiazol-5-yl)-ethanone: This compound features a thiazole ring similar to the target compound.
Uniqueness
What sets 2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[[2-[1,3-benzothiazol-2-yl(methyl)amino]acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-17-13(22)7-10-9-24-15(18-10)20-14(23)8-21(2)16-19-11-5-3-4-6-12(11)25-16/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYORNZOFYKJOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.